![molecular formula C18H19N5OS B2609069 4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide CAS No. 2097861-94-2](/img/structure/B2609069.png)
4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Scientific Research Applications
Metabolism and Pharmacokinetics
Research on compounds structurally related to "4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide" often focuses on understanding their metabolism, excretion, and pharmacokinetics. For example, studies on venetoclax , a B-cell lymphoma-2 (Bcl-2) protein inhibitor, have elucidated its absorption, metabolism, and excretion in humans, highlighting the importance of hepatic metabolism and fecal excretion in the drug's clearance (Liu et al., 2017). Similar pharmacokinetic studies are critical for understanding the behavior of "4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide" in the body, which can aid in optimizing its therapeutic use and minimizing potential side effects.
Drug-Drug Interactions
The potential for drug-drug interactions is a significant concern in pharmaceutical research. Investigations into the interactions between compounds like kava and alprazolam have demonstrated the risks associated with combining substances that may have synergistic effects, leading to adverse outcomes such as sedation or coma (Almeida & Grimsley, 1996). Research into the interactions of "4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide" with other drugs can help identify potential risks and guide safe co-administration.
Bioavailability and Biotransformation
Studies on the bioavailability and biotransformation of pharmaceutical compounds provide insights into their effectiveness and safety. For instance, the investigation of acalabrutinib , a covalent Bruton tyrosine kinase (BTK) inhibitor, has revealed its metabolic pathways, including CYP3A-mediated oxidation and the formation of active metabolites, which are critical for understanding the drug's pharmacological activity and potential toxicities (Podoll et al., 2018). Such research is essential for "4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide" to determine its therapeutic window and optimize dosing regimens.
properties
IUPAC Name |
4-pyrrol-1-yl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-18(14-3-5-16(6-4-14)22-9-1-2-10-22)20-15-7-11-23(12-8-15)17-13-19-25-21-17/h1-6,9-10,13,15H,7-8,11-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGRSGUPACCPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.